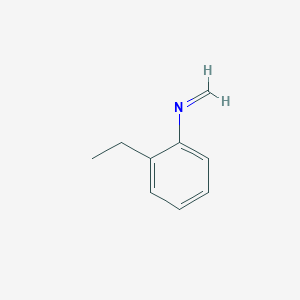
N-(2-Ethylphenyl)methanimine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Ethylphenyl)methanimine is an organic compound that belongs to the class of imines It is characterized by the presence of a methanimine group attached to a 2-ethylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
N-(2-Ethylphenyl)methanimine can be synthesized through several methods. One common approach involves the reaction of 2-ethylbenzaldehyde with ammonia or an amine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the imine bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of advanced catalysts and purification techniques ensures the production of high-quality this compound suitable for various applications.
化学反応の分析
Types of Reactions
N-(2-Ethylphenyl)methanimine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can participate in substitution reactions where the imine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2-ethylphenyl)oxime, while reduction may produce N-(2-ethylphenyl)amine.
科学的研究の応用
N-(2-Ethylphenyl)methanimine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: this compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(2-Ethylphenyl)methanimine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophiles, which may influence various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-(2-Phenylethyl)methanimine
- N-(2-Methylphenyl)methanimine
- N-(2-Ethylphenyl)amine
Uniqueness
N-(2-Ethylphenyl)methanimine is unique due to the presence of the 2-ethyl group, which influences its chemical reactivity and physical properties. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and potential benefits in research and industry.
特性
CAS番号 |
57502-99-5 |
|---|---|
分子式 |
C9H11N |
分子量 |
133.19 g/mol |
IUPAC名 |
N-(2-ethylphenyl)methanimine |
InChI |
InChI=1S/C9H11N/c1-3-8-6-4-5-7-9(8)10-2/h4-7H,2-3H2,1H3 |
InChIキー |
ZWSMSLHCJQLWTN-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=CC=C1N=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


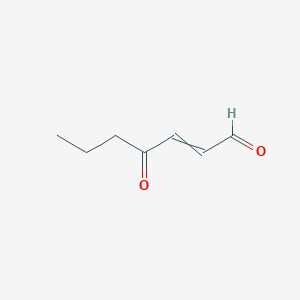
![1-Bromo-3-{[5-bromo-3-(dimethylamino)pyrazin-2-yl]oxy}propan-2-ol](/img/structure/B14628241.png)

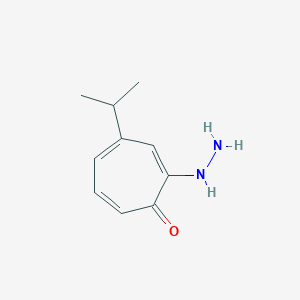
![1,3,5-Tribromo-2-[(3-bromoprop-2-yn-1-yl)oxy]benzene](/img/structure/B14628250.png)


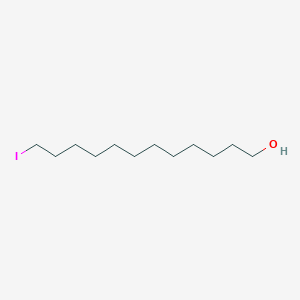
![2,3-Bis{[(3H-indol-3-ylidene)methyl]amino}but-2-enedinitrile](/img/structure/B14628291.png)


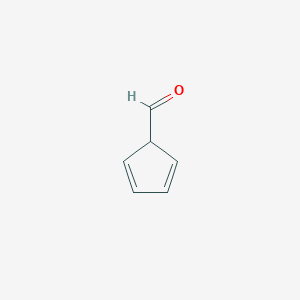
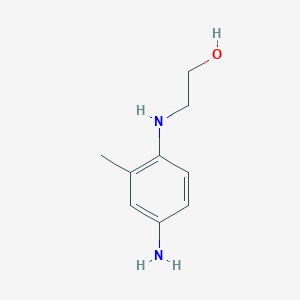
silane](/img/structure/B14628319.png)
